Acridorex is synthesized from acridine, a nitrogen-containing heterocyclic compound, through a series of chemical reactions involving ethylamine and phenylpropanamine. The compound falls under the category of psychoactive substances due to its structural similarity to other amphetamines, which are known for their stimulant effects on the central nervous system .
The synthesis of Acridorex typically involves multiple steps:
The molecular formula of Acridorex is , with a molecular weight of 340.5 g/mol. Its structure features an acridine moiety attached to an ethyl chain and a phenyl group, characteristic of amphetamine derivatives.
The unique combination of the acridine structure with the amphetamine backbone contributes to its pharmacological properties and potential applications .
Acridorex can undergo several types of chemical reactions:
These reactions highlight Acridorex's reactivity profile and potential for further chemical modifications .
The mechanism of action of Acridorex primarily involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft. This elevation results in enhanced central nervous system stimulation, contributing to appetite suppression and increased alertness.
Research suggests that Acridorex may influence pathways related to norepinephrine and dopamine release, similar to other amphetamine derivatives .
Acridorex exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Acridorex behaves in different experimental settings and potential applications .
Acridorex has been primarily studied for its potential applications in pharmacology, particularly regarding appetite suppression mechanisms. Its research applications include:
Although not commercially available, Acridorex serves as a valuable compound for academic research aimed at developing new anorectic agents or studying similar psychoactive compounds .
The mid-20th century witnessed intensive pharmacological research into amphetamine derivatives as potential agents for weight management, driven by the growing recognition of obesity as a medical concern. Within this landscape, Acridorex (chemical name: N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine) emerged as an investigational compound designed to suppress appetite through central nervous system modulation. Its molecular architecture strategically combined the phenethylamine backbone characteristic of amphetamines with an acridine moiety, representing a novel approach to anorectic drug design. The molecular formula C₂₄H₂₄N₂ (molecular weight: 340.47 g·mol⁻¹) positioned it among the structurally more complex amphetamine derivatives of its era [1] [3].
The pharmacological rationale stemmed from the established appetite-suppressing effects of earlier amphetamine compounds, though researchers sought alternatives with potentially improved specificity or reduced side effect profiles. As an investigational anorectic, Acridorex was intended to act on central pathways regulating hunger and satiety, though its precise mechanism of action remained incompletely characterized compared to first-generation amphetamines [1] [4]. The integration of the planar, heterocyclic acridine system represented a significant structural departure from simpler alkyl-substituted amphetamines, potentially influencing receptor binding affinity, distribution, or metabolic stability [5] [6].
Table 1: Key Chemical Properties of Acridorex
Property | Value | Source/Calculation Method |
---|---|---|
Molecular Formula | C₂₄H₂₄N₂ | IUPAC Definition [1] [5] |
Molar Mass | 340.47 g·mol⁻¹ | Standard atomic weights [1] [6] |
CAS Registry Number | 47487-22-9 | Chemical Abstracts Service [3] [5] |
IUPAC Name | N-[2-(acridin-9-yl)ethyl]-1-phenylpropan-2-amine | Nomenclature rules [4] [5] |
SMILES | CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C24 | Simplified molecular-input [5] [6] |
InChI Key | SZSWKYIWACGNDZ-UHFFFAOYSA-N | Standard identifier [3] [5] |
Density | 1.123 g/cm³ | Calculated [6] |
Boiling Point | 533.76°C at 760 mmHg | Calculated [6] |
Acridorex entered the scientific literature under the investigational designation BS 7573a, reflecting its status as a experimental compound undergoing preclinical assessment. This alphanumeric identifier marked its transition from conceptualization to formal pharmaceutical investigation. The International Nonproprietary Name (INN) "Acridorex" was subsequently assigned, establishing its official pharmacological nomenclature and distinguishing it from other amphetamine derivatives in development [1] [3]. The compound also received the NSC identifier 169433 (National Service Center number), indicating its recognition within U.S. government chemical inventories, though this did not imply clinical evaluation [3].
Despite these formal recognitions, the compound's development timeline remains obscure in publicly available records. Unlike many contemporary pharmaceuticals, Acridorex appears to have progressed only to preliminary stages of investigation without advancing to clinical trials in humans. The absence of documented Phase 1-4 clinical studies suggests that development halted during the preclinical phase, possibly following initial pharmacological profiling or toxicological screening [1] [10]. Patent protections would have been essential for commercial development, but detailed information regarding specific patents, assignees, or geographical coverage remains elusive decades later, suggesting either limited investment or early termination of intellectual property development [5] [7].
The designation as BS 7573a placed Acridorex within a broader research taxonomy used by pharmaceutical developers to track compounds during discovery and early development. The "BS" prefix may indicate development by a specific institution or company, though this affiliation is not explicitly documented in available sources. This coded nomenclature system allowed researchers to reference the compound before establishing a formal nonproprietary name and reflects the proprietary research phase preceding potential clinical evaluation [1] [5].
Table 2: Developmental Milestones and Identifiers of Acridorex
Designation Type | Identifier | Significance |
---|---|---|
Investigational Code | BS 7573a | Internal research reference during early development [1] [5] |
International Nonproprietary Name (INN) | Acridorex | Official generic name for pharmaceutical substances [1] [3] |
NSC Number | 169433 | U.S. National Service Center identifier [3] |
CAS Registry Number | 47487-22-9 | Universal chemical identifier [3] [5] |
UNII | 7SGV5HQH8B | FDA Unique Ingredient Identifier [3] |
Multiple converging factors likely contributed to Acridorex's failure to transition from investigational compound to marketed therapeutic. The regulatory landscape for amphetamine derivatives was becoming increasingly stringent during the latter half of the 20th century due to growing concerns about abuse potential and cardiovascular risks associated with existing anorectics. This evolving regulatory environment would have necessitated extensive safety pharmacology studies and possibly complex risk evaluation and mitigation strategies, substantially increasing development costs [9] [10].
The competitive market landscape presented another formidable barrier. By the time Acridorex emerged, several amphetamine-based anorectics had already established market presence, creating commercial challenges for new entrants lacking clearly superior efficacy or safety profiles. Pharmaceutical investment increasingly favored compounds with novel mechanisms of action rather than structural derivatives of existing amphetamines, particularly as the limitations and risks of centrally-acting appetite suppressants became more apparent [1] [10].
Additionally, the development pathway for anorectic agents faced scientific and practical hurdles. Clinical trials for obesity treatments require large patient populations and long study durations to demonstrate meaningful weight loss and cardiovascular safety, creating substantial financial and logistical barriers. The overall discontinuation rate for pharmaceutical trials in related therapeutic areas approaches 19.2%, with completion rates significantly influenced by trial complexity and resource requirements [10]. Trials evaluating novel mechanisms or molecular entities might attract greater investment despite higher risks, whereas derivatives like Acridorex occupied a challenging intermediate position—new enough to require full development programs but not sufficiently novel to command premium pricing or market excitement [1] [10].
The compound's apparent absence from clinical trial registries suggests that sponsors made an early strategic decision to discontinue development before committing to human studies. This pattern aligns with broader pharmaceutical industry trends where promising preclinical candidates fail to progress due to portfolio prioritization decisions rather than explicit safety or efficacy concerns. The resources required to advance to clinical trials—including manufacturing development, toxicology programs, and regulatory submissions—likely proved prohibitive relative to the perceived commercial potential for another amphetamine-derived anorectic in an increasingly skeptical regulatory environment [1] [10].
Table 3: Compound Synonyms and Alternate Designations
Synonym | Context of Use |
---|---|
BS 7573a | Primary investigational code [1] [5] |
B.S. 7573-A | Variant designation [3] [5] |
BS-7573-A | Variant designation [3] |
NSC 169433 | National Cancer Institute identifier [3] |
N-[2-(9-Acridinyl)ethyl]-1-phenylpropan-2-amine | Systematic chemical name [3] [5] |
9-(2-((α-Methylphenethyl)amino)ethyl)acridine | Alternative chemical name [3] |
N-(2-Acridin-9-Ylethyl)-1-Phenyl-Propan-2-Amine | IUPAC-derived name [6] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8